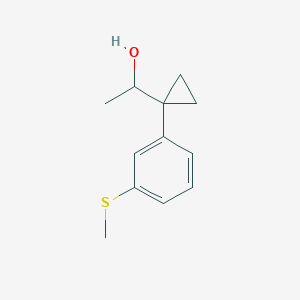
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-(methylthio)phenyl substituent
Preparation Methods
The synthesis of 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethan-1-ol group. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Addition: The cyclopropyl group can participate in addition reactions, opening the ring to form more stable products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(1-(3-(Methylthio)phenyl)cyclopropyl)ethan-1-ol include:
1-(4-Methoxyphenyl)ethan-1-one: Features a methoxy group instead of a methylthio group, affecting its reactivity and applications.
1-Cyclopropylethanone: Lacks the phenyl and methylthio substituents, resulting in different chemical properties and uses.
1-(4-(Methylthio)phenyl)ethan-1-one: Similar structure but without the cyclopropyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and the 3-(methylthio)phenyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[1-(3-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(6-7-12)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
KMNOSNFZFKVRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=CC=C2)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)

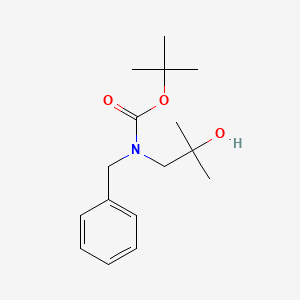
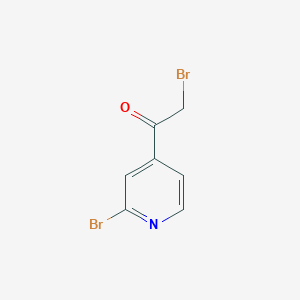
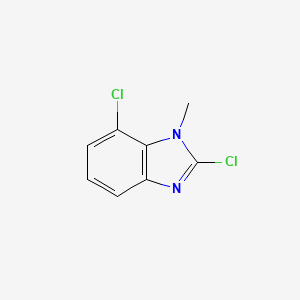
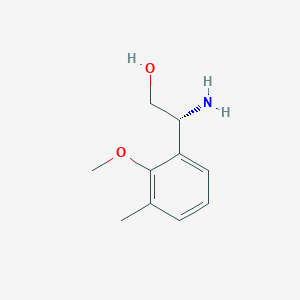
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
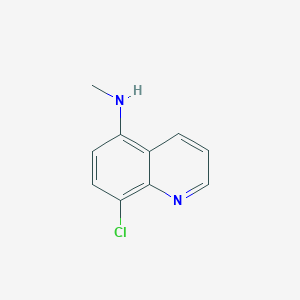

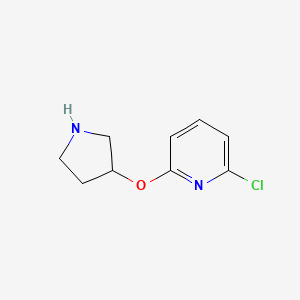
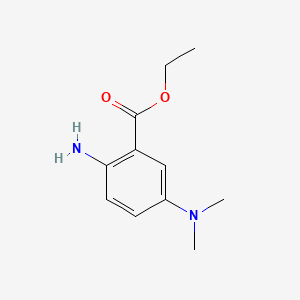
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
